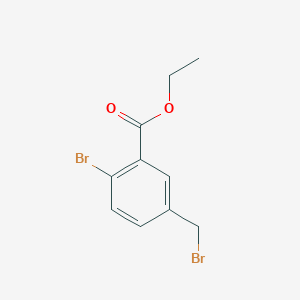

Ethyl 2-bromo-5-(bromomethyl)benzoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-5-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJHZSGMIWVXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743814 | |

| Record name | Ethyl 2-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261483-52-6 | |

| Record name | Ethyl 2-bromo-5-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Bromination of Ethyl 2-Bromo-5-methylbenzoate

This method involves bromination of the benzylic methyl group using N-bromosuccinimide (NBS) under radical initiation.

- Starting Material : Ethyl 2-bromo-5-methylbenzoate

- Brominating Agent : NBS (1.1–1.3 equiv)

- Radical Initiator : Dibenzoyl peroxide (BPO, 0.1–0.2 equiv) or AIBN

- Solvent : Carbon tetrachloride (CCl₄) or chloroform

- Temperature : Reflux (60–80°C)

- Time : 3–6 hours

- Dissolve ethyl 2-bromo-5-methylbenzoate and NBS in CCl₄.

- Add BPO and heat under reflux with stirring.

- Monitor reaction completion via TLC.

- Cool, filter precipitated succinimide, and concentrate the filtrate.

- Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 78–99%.

Key Data :

| Parameter | Value |

|---|---|

| Optimal NBS Equiv | 1.2 |

| Reaction Time | 4 h |

| Purity (HPLC) | >95% |

Sequential Aromatic and Benzylic Bromination

A two-step approach starting from ethyl 5-methylbenzoate:

Step 1: Aromatic Bromination at Position 2

- Reagents : Bromine (Br₂) with Fe or AlBr₃ catalyst.

- Conditions : 0–25°C in dichloromethane (DCM).

- Yield : 70–85%.

Step 2: Benzylic Bromination

- Follow the radical bromination protocol as above.

Overall Yield : 55–65%.

Alternative Route via Diazotization

A patented method for structurally similar compounds involves:

Applicability : Requires ethyl 2-amino-5-(bromomethyl)benzoate as an intermediate, which may limit scalability.

Comparative Analysis of Methods

| Method | Pros | Cons | Yield (%) |

|---|---|---|---|

| Radical Bromination | High yield, scalable | Requires radical initiator | 78–99 |

| Sequential Bromination | Flexible starting materials | Lower overall yield | 55–65 |

| Diazotization | Avoids radical conditions | Complex intermediate synthesis | <50 |

Optimization Insights

- Solvent Choice : CCl₄ outperforms THF or DMF in radical bromination due to inertness.

- Stoichiometry : Excess NBS (>1.1 equiv) reduces di-brominated byproducts.

- Temperature Control : Reflux conditions ensure consistent radical generation.

Industrial-Scale Considerations

- Safety : CCl₄ is toxic; alternatives like chlorobenzene may be explored.

- Cost : NBS is cost-effective compared to Br₂/Fe systems.

- Purification : Silica chromatography is replaced with crystallization for large batches.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-(bromomethyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Versatile Intermediate

Ethyl 2-bromo-5-(bromomethyl)benzoate serves as a crucial intermediate for synthesizing a variety of organic compounds. Its bromine atoms facilitate nucleophilic substitution reactions, which are essential in constructing complex molecular architectures. The compound can be utilized to produce pharmaceuticals, agrochemicals, and other specialty chemicals.

Synthetic Routes

The synthesis of this compound can be achieved through multiple methods, including:

- Bromination of Benzoic Acid Derivatives : This involves introducing bromine at specific positions on the aromatic ring.

- Esterification Reactions : The formation of the ethyl ester is typically accomplished through the reaction of the corresponding acid with ethanol in the presence of an acid catalyst.

Agrochemical Applications

This compound's reactivity makes it suitable for developing agrochemicals. The compound can be utilized to synthesize herbicides and pesticides that target specific biological pathways in plants or pests. Its ability to undergo further chemical transformations is critical for designing effective agrochemical agents.

Industrial Applications

In industrial settings, this compound can be employed as a building block in polymer synthesis and the production of specialty chemicals. Its unique structural features allow it to participate in various chemical reactions that are essential for creating advanced materials.

Case Studies and Research Findings

Recent studies have explored the applications of brominated compounds in drug discovery and development:

- Small-Molecule Inhibitors : Research has identified brominated compounds as potential small-molecule inhibitors targeting immune checkpoints like PD-1/PD-L1, which are crucial in cancer therapy .

- Antimicrobial Properties : Investigations into similar compounds have revealed their effectiveness against various bacterial strains, underscoring the potential for this compound to contribute to antimicrobial drug development.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the bromomethyl group make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Substituent Variation: Bromomethyl vs. Trifluoromethyl

Ethyl 2-bromo-5-(trifluoromethyl)benzoate (CAS 1214336-55-6) replaces the bromomethyl group with a trifluoromethyl (-CF₃) group. This substitution reduces the molecular weight to 297.07 g/mol and lowers the density to 1.535 g/cm³. However, the absence of a bromine at the methyl position limits its utility in alkylation or nucleophilic displacement reactions compared to the parent compound .

Ester Group Variation: Ethyl vs. Methyl Esters

Methyl 2-bromo-5-(bromomethyl)benzoate (CAS 90721-58-7) substitutes the ethyl ester with a methyl group, reducing the molecular weight to 293.97 g/mol (estimated). Methyl esters generally exhibit lower boiling points and higher volatility than ethyl esters. This difference impacts solubility in non-polar solvents and may alter reaction kinetics in ester hydrolysis or transesterification processes .

Halogen Variation: Bromo vs. Chloro Substituents

Ethyl 2-bromo-5-chlorobenzoate (CAS 690260-91-4) replaces the bromomethyl group with a chlorine atom. Chlorine’s lower atomic weight and reduced steric bulk result in a molecular weight of 277.57 g/mol . The weaker C-Cl bond (vs. C-Br) makes this compound less reactive in SN2 reactions but more stable under basic conditions. Chlorinated analogs are often preferred in pharmaceutical intermediates where reduced toxicity is critical .

Functional Group Diversity: Phenoxy and Oxo Substituents

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate introduces a phenoxy group with formyl and bromo substituents. However, the absence of a bromomethyl group limits its utility in alkylation reactions .

Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS 154325-75-4) diverges structurally, featuring a non-aromatic oxo group and bromine on a branched chain. Its molecular formula (C₉H₁₅BrO₃) and weight (251.12 g/mol) reflect reduced aromaticity, making it more suited for aliphatic nucleophilic substitutions rather than aromatic coupling reactions .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of this compound and Analogs

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Storage Conditions |

|---|---|---|---|---|---|

| This compound | 1261483-52-6 | C₁₀H₁₀Br₂O₂ | 321.99 | 1.699 | 2–8°C |

| Ethyl 2-bromo-5-(trifluoromethyl)benzoate | 1214336-55-6 | C₁₀H₈BrF₃O₂ | 297.07 | 1.535 | 2–8°C |

| Mthis compound | 90721-58-7 | C₉H₈Br₂O₂ | 293.97* | N/A | N/A |

| Ethyl 2-bromo-5-chlorobenzoate | 690260-91-4 | C₉H₈BrClO₂ | 277.57 | N/A | N/A |

*Estimated based on structural similarity.

Reactivity Insights:

- Suzuki-Miyaura Coupling : The bromine substituents in this compound facilitate palladium-catalyzed cross-couplings, whereas chloro analogs require harsher conditions .

- Solvatochromic Effects : Ethyl esters (e.g., ethyl acetate) exhibit distinct solvatochromic behaviors compared to methyl esters, influencing dye-polymer interactions in materials science .

- Thermal Stability : Brominated compounds generally have higher boiling points than chlorinated ones due to stronger C-Br bonds. For example, this compound’s predicted boiling point is 354.2°C , while chloro analogs decompose at lower temperatures .

Biological Activity

Ethyl 2-bromo-5-(bromomethyl)benzoate is a brominated aromatic compound with significant potential in organic synthesis and medicinal chemistry, due to its unique structural features and reactivity. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a benzene ring substituted with two bromine atoms at the 2 and 5 positions and an ethyl ester group. The presence of bromine enhances its electrophilic character, making it a valuable intermediate in various chemical reactions.

Synthesis Methods

Several methods can be employed to synthesize this compound:

- Bromination of Ethyl Benzoate : Ethyl benzoate can undergo bromination to introduce the bromine substituents.

- Bromomethylation : The introduction of the bromomethyl group can be achieved through nucleophilic substitution reactions using suitable reagents.

Biological Activity

While specific biological activities of this compound have not been extensively documented, the compound's structural characteristics suggest potential biological implications:

- Antimicrobial Activity : Brominated aromatic compounds are known to exhibit antimicrobial properties. This compound may serve as a precursor for synthesizing biologically active molecules that could inhibit microbial growth.

- Antiviral Potential : Research on structurally similar compounds indicates that they may possess antiviral activity. For instance, certain brominated derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which could be relevant for developing antiviral agents targeting HIV .

Case Studies and Research Findings

- Structure-Activity Relationship Studies : Compounds with similar structures have been investigated for their biological activities. For example, studies on dual Sirt2/HDAC6 inhibitors revealed that modifications to the aromatic system significantly affected their inhibitory potency against specific targets . This suggests that this compound could be optimized for enhanced biological activity through structural modifications.

- Toxicity Assessments : Preliminary toxicity assessments indicate that brominated compounds can exhibit irritant properties and potential cytotoxicity. Handling precautions are necessary when working with this compound due to its irritant nature .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound along with their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Mthis compound | Contains two bromine substituents | Lacks an ethyl group; different reactivity patterns |

| Ethyl 4-(bromomethyl)benzoate | Bromine at a different position | Different substitution patterns |

| Methyl 2-bromo-5-methoxybenzoate | Contains a methoxy group instead of bromine | Different electronic properties due to methoxy |

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 2-bromo-5-(bromomethyl)benzoate be optimized to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of ethyl benzoate derivatives. Key parameters include:

- Stoichiometric control : Use a 2:1 molar ratio of brominating agents (e.g., N-bromosuccinimide) to the precursor to avoid over-bromination.

- Temperature modulation : Maintain reaction temperatures between 0–5°C to suppress side reactions like ester hydrolysis.

- Purification : Employ flash column chromatography with a hexane/ethyl acetate gradient (20–30% ethyl acetate) to isolate the product .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : H NMR detects aromatic protons (δ 7.2–8.0 ppm) and the bromomethyl group (δ 4.3–4.5 ppm). C NMR confirms ester carbonyl (δ ~168 ppm) and brominated carbons.

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (m/z 305.96 for CHBrO).

- X-ray crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated for structurally similar methyl benzoate derivatives .

Q. How should researchers address the compound’s stability during storage and handling?

- Methodological Answer :

- Storage : Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation.

- Stability testing : Monitor purity via HPLC every 3 months; degradation products (e.g., hydrolyzed esters or dehalogenated analogs) indicate improper storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer :

- The bromine atoms act as electrophilic sites for nucleophilic substitution (S2) or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura).

- Kinetic studies : Use H NMR to track reaction progress; the bromomethyl group’s electron-withdrawing effect accelerates oxidative addition in Pd-catalyzed reactions.

- Competing pathways : Competing elimination (E2) may occur under basic conditions, requiring careful pH control .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Byproduct analysis : Employ GC-MS or LC-MS to detect side products (e.g., dehalogenated species or ester hydrolysis derivatives).

- Reproducibility protocols : Standardize solvent purity (e.g., anhydrous DMF vs. wet DMSO) and catalyst batches.

- Controlled experiments : Compare results under varying temperatures, catalysts (Pd vs. Ni), and ligands (PPh vs. XPhos) .

Q. What computational methods predict the compound’s behavior in complex reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., THF) to optimize reaction kinetics.

- Transition state modeling : Identify steric hindrance caused by the bromomethyl group using software like Gaussian or ORCA .

Q. How does the compound’s electronic profile influence its utility in synthesizing bioactive molecules?

- Methodological Answer :

- SAR studies : Replace the bromine atoms with other halogens (Cl, I) or functional groups (e.g., -CHOH) to modulate bioactivity.

- Biological assays : Screen derivatives for antimicrobial activity (MIC assays) or cytotoxicity (MTT assays) against cancer cell lines.

- Metabolic stability : Use in vitro microsomal assays to assess esterase-mediated hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.